![molecular formula C18H22N2O2S B5716781 1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine, commonly known as BMT-54, is a synthetic compound that belongs to the class of piperazine derivatives. It has been of great interest to the scientific community due to its potential as a therapeutic agent for various medical conditions.
Mecanismo De Acción
The exact mechanism of action of BMT-54 is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. BMT-54 has been shown to bind to certain receptors in the brain, such as the 5-HT1A, 5-HT2A, and D2 receptors, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects
BMT-54 has been shown to have various biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. BMT-54 has also been shown to reduce inflammation and oxidative stress in various tissues, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BMT-54 is that it has been shown to have a relatively low toxicity profile in animal models. This makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of BMT-54 is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects and interactions with other drugs.
Direcciones Futuras
There are several future directions for the research on BMT-54. One of the areas of interest is the development of more efficient and cost-effective synthesis methods for BMT-54. Another area of interest is the investigation of the potential therapeutic effects of BMT-54 for various medical conditions, such as Parkinson's disease and Alzheimer's disease. Furthermore, the investigation of the potential diagnostic applications of BMT-54 for certain medical conditions, such as cancer, is also an area of interest. Finally, the elucidation of the exact mechanism of action of BMT-54 is an important direction for future research, which may help to optimize its therapeutic potential.
Conclusion
In conclusion, BMT-54 is a synthetic compound that has been extensively studied for its potential as a therapeutic agent for various medical conditions. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on BMT-54 may lead to the development of new and effective treatments for various medical conditions.
Métodos De Síntesis
The synthesis of BMT-54 involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-methyl-2-thienylmethylchloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure BMT-54. This synthesis method has been reported in several scientific papers, and the purity and yield of the product have been optimized through various modifications.
Aplicaciones Científicas De Investigación
BMT-54 has been extensively studied for its potential as a therapeutic agent for various medical conditions. It has been shown to have anticonvulsant, antidepressant, anxiolytic, and analgesic effects in animal models. BMT-54 has also been investigated for its potential as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, BMT-54 has been studied for its potential as a diagnostic tool for certain medical conditions, such as cancer.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methylthiophen-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-9-23-18(14)12-20-7-5-19(6-8-20)11-15-2-3-16-17(10-15)22-13-21-16/h2-4,9-10H,5-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIARDYHDQPZXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268436 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(cyclopropylmethyl)[4-(dimethylamino)benzyl]propylamine](/img/structure/B5716700.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5716703.png)
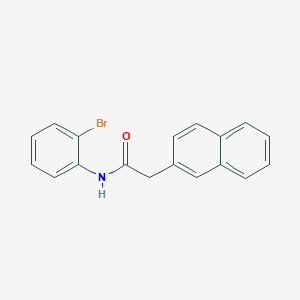
![4-(4-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5716711.png)
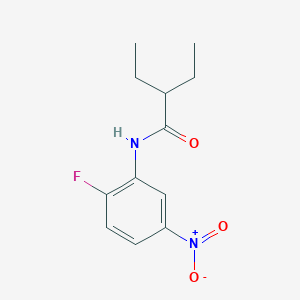
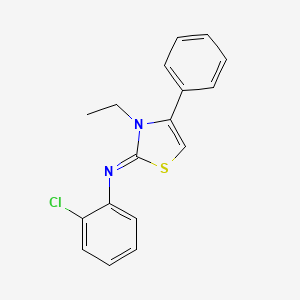
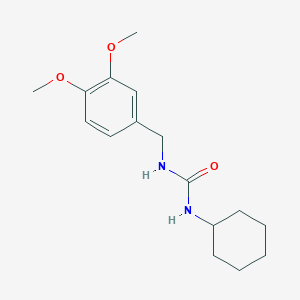
![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)

![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
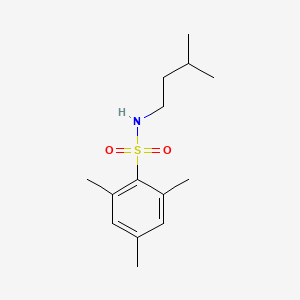

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)